benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
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Overview
Description
Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is a complex organic compound with the molecular formula C20H27N3O3 and a molecular weight of 357.45 g/mol . This compound is known for its high purity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: 1,4-dioxane, ethanol.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications and shares structural similarities.
5-tert-Butyl-2-hydroxybenzaldehyde: Another compound with a tert-butyl group, used in organic synthesis.
Uniqueness
Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a hydroxycyclopentyl group makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMHSGRYJJSDE-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC(=N1)[C@@H]2CC[C@@H](C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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